5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound with the molecular formula C12H17BClNO3 and a molecular weight of 269.53 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is consistent with the values calculated by density functional theory (DFT) . The DFT study further clarifies certain physical and chemical properties of the compound .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
The compound is a part of a broader group of boric acid ester intermediates, which are often used in the synthesis and structural analysis of various chemicals. For instance, Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. They utilized FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation and employed density functional theory (DFT) for molecular structure calculations, indicating the significance of such compounds in detailed structural and conformational analyses (Huang et al., 2021).
Comparative Studies and Chemical Reactivity
In the context of chemical reactivity, the compound has been compared with its regioisomers to understand structural differences and their impact on reactivity. For example, Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer, noting differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group. This comparison helps elucidate differences in chemical reactivity, highlighting the compound's role in understanding molecular stability and reactivity (Sopková-de Oliveira Santos et al., 2003).
Isotope-Labeled Compounds Synthesis
The compound is also used in the synthesis of isotope-labeled compounds. Plesescu et al. (2014) synthesized an HSP90 inhibitor using this compound, demonstrating its utility in creating labeled molecules for pharmacological and biochemical studies (Plesescu et al., 2014).
Medicinal Chemistry and Drug Development
It serves as a crucial intermediate in the synthesis of medicinally important compounds. Bethel et al. (2012) optimized the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are significant in medicinal chemistry, using a similar boronic ester. This highlights the compound's role in the development of pharmaceuticals and complex organic molecules (Bethel et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOYFUBNOQGVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679120 | |
Record name | 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083168-96-0 | |
Record name | 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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